molecular formula C22H42O4 B14481137 2-Methyldecanoyl 2-methyldecaneperoxoate CAS No. 67805-96-3

2-Methyldecanoyl 2-methyldecaneperoxoate

Katalognummer: B14481137
CAS-Nummer: 67805-96-3
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: GQFWMQVHHQKNNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyldecanoyl 2-methyldecaneperoxoate is an organic peroxide compound with the molecular formula C22H44O4. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldecanoyl 2-methyldecaneperoxoate typically involves the reaction of 2-methyldecanoic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyldecanoyl 2-methyldecaneperoxoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2-Methyldecanoyl 2-methyldecaneperoxoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyldecanoyl 2-methyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of unsaturated compounds and the formation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyldecanoyl 2-methyldecaneperoxoate is unique due to its dual functionality as both an oxidizing agent and a radical initiator. This makes it highly versatile in various chemical and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

67805-96-3

Molekularformel

C22H42O4

Molekulargewicht

370.6 g/mol

IUPAC-Name

2-methyldecanoyl 2-methyldecaneperoxoate

InChI

InChI=1S/C22H42O4/c1-5-7-9-11-13-15-17-19(3)21(23)25-26-22(24)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3

InChI-Schlüssel

GQFWMQVHHQKNNM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C)C(=O)OOC(=O)C(C)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.